molecular formula C21H20N2O3 B14993246 1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea

1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea

Cat. No.: B14993246
M. Wt: 348.4 g/mol
InChI Key: PGJSWUYUCSFEKE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxyphenyl group and a phenoxyphenylmethyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea typically involves the reaction of 4-methoxyaniline with 3-phenoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst and an electrophile.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea.

    Reduction: Formation of 1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe in biochemical assays.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-phenylurea
  • 1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea
  • 1-(4-Methoxyphenyl)-3-(3-chlorophenyl)urea

Uniqueness

1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea is unique due to the presence of both methoxy and phenoxy groups, which may impart distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea

InChI

InChI=1S/C21H20N2O3/c1-25-18-12-10-17(11-13-18)23-21(24)22-15-16-6-5-9-20(14-16)26-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H2,22,23,24)

InChI Key

PGJSWUYUCSFEKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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